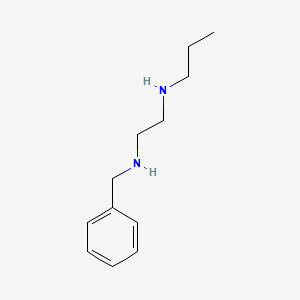
N1-Benzyl-N2-propylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Benzyl-N2-propylethane-1,2-diamine is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol. This compound belongs to the class of ethane-1,2-diamines, which are characterized by the presence of two amino groups (-NH2) attached to a two-carbon chain. The benzyl and propyl groups attached to the nitrogen atoms make this compound unique and versatile in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-Benzyl-N2-propylethane-1,2-diamine can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with propylamine in the presence of a suitable catalyst under controlled conditions. The reaction typically proceeds via nucleophilic substitution, where the benzylamine attacks the propylamine, forming the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and desired purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N1-Benzyl-N2-propylethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of corresponding oxo-compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or alkyl halides, under suitable conditions.
Major Products Formed: The major products formed from these reactions include benzyl-substituted amines, propyl-substituted amines, and various derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-Benzyl-N2-propylethane-1,2-diamine has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can serve as a ligand in biochemical studies, interacting with various biomolecules and enzymes.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
N1-Benzyl-N2-propylethane-1,2-diamine is similar to other ethane-1,2-diamines, such as ethylenediamine and diethylenetriamine. its unique benzyl and propyl substituents provide distinct chemical properties and reactivity compared to these compounds. The presence of these substituents can influence the compound's solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Comparison with Similar Compounds
Ethylenediamine
Diethylenetriamine
Triethylenetetramine
Tetraethylenepentamine
Properties
CAS No. |
62730-98-7 |
|---|---|
Molecular Formula |
C12H20N2 |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N'-benzyl-N-propylethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-2-8-13-9-10-14-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |
InChI Key |
XYCSXBJBBKZFKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCNCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


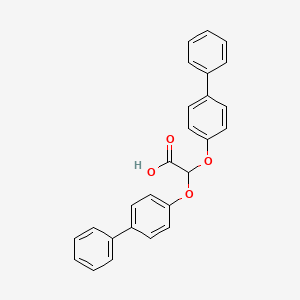

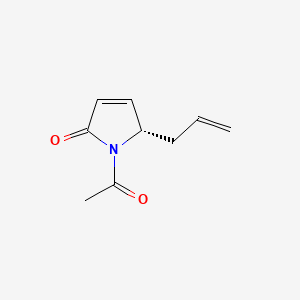
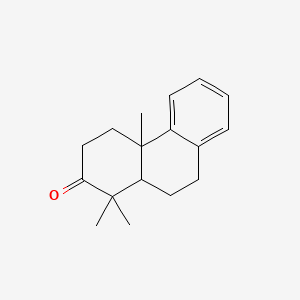
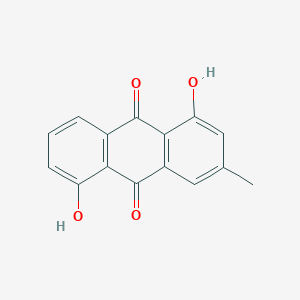
![3,5-Dibromo-2-[[2-(4-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B15350189.png)

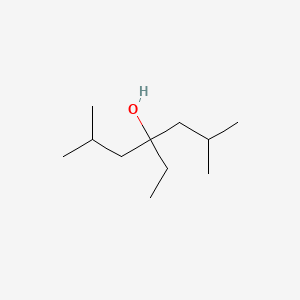
![[(3S,4R,5R,6S)-5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate](/img/structure/B15350209.png)
![3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15350215.png)
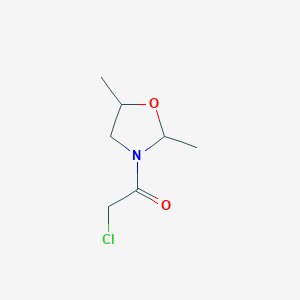
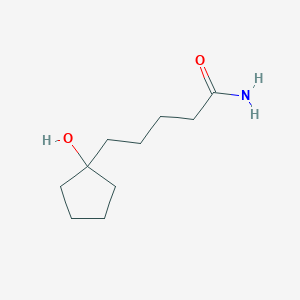
![tert-butyl-[(3R)-3-(hydroxymethyl)pent-1-en-3-yl]carbamic acid](/img/structure/B15350232.png)
![Acetamide,N-(2-oxoethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B15350238.png)
